molecular formula C11H18O B14580776 5-Butyl-6-methylcyclohex-2-en-1-one CAS No. 61214-16-2

5-Butyl-6-methylcyclohex-2-en-1-one

Cat. No.: B14580776
CAS No.: 61214-16-2
M. Wt: 166.26 g/mol
InChI Key: YKOKXISIPIKMKU-UHFFFAOYSA-N
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Description

5-Butyl-6-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexenone, characterized by the presence of butyl and methyl substituents on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. For instance, the reaction of 5-methylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base like potassium tert-butoxide can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the butyl group onto the cyclohexenone ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of light or heat.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or organometallic compounds.

Scientific Research Applications

5-Butyl-6-methylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-6-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-6-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl substituents on the cyclohexene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and steric effects, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

61214-16-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-butyl-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h5,8-10H,3-4,6-7H2,1-2H3

InChI Key

YKOKXISIPIKMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC=CC(=O)C1C

Origin of Product

United States

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